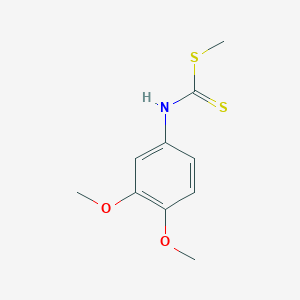
methyl (3,4-dimethoxyphenyl)dithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3,4-dimethoxyphenyl)dithiocarbamate, also known as Metam-sodium, is a widely used soil fumigant in agriculture. It is a highly effective pesticide that is used to control soil-borne pests and diseases in crops such as potatoes, tomatoes, strawberries, and ornamental plants. Metam-sodium is a water-soluble compound that is easily absorbed by plant roots and can penetrate the soil to a depth of several feet. In
作用机制
Methyl (3,4-dimethoxyphenyl)dithiocarbamate works by inhibiting the activity of enzymes involved in cellular respiration in soil-borne pests and diseases. This leads to the accumulation of toxic metabolites that ultimately result in the death of the organism. This compound is also effective against weed seeds and soil-borne pathogens such as fungi, bacteria, and nematodes.
Biochemical and Physiological Effects:
This compound can have adverse effects on human health and the environment. Exposure to this compound can cause irritation of the skin, eyes, and respiratory system. Long-term exposure can lead to more serious health effects such as neurological damage, liver and kidney damage, and cancer. This compound can also have negative impacts on non-target organisms such as earthworms, beneficial insects, and soil microorganisms.
实验室实验的优点和局限性
Methyl (3,4-dimethoxyphenyl)dithiocarbamate is a highly effective soil fumigant that can control a wide range of soil-borne pests and diseases. It is also relatively inexpensive and easy to apply. However, the use of this compound is associated with several limitations. It can have negative impacts on human health and the environment, and it can also lead to the development of pesticide-resistant pests and diseases.
未来方向
Future research on methyl (3,4-dimethoxyphenyl)dithiocarbamate should focus on developing safer and more sustainable alternatives to this pesticide. This could include the development of biological control methods, such as the use of beneficial microorganisms and natural predators, as well as the use of crop rotation and other cultural practices to reduce soil-borne pests and diseases. Additionally, future research should also focus on improving our understanding of the environmental fate and transport of this compound, as well as its potential impacts on human health and the environment.
合成方法
Methyl (3,4-dimethoxyphenyl)dithiocarbamate is synthesized from the reaction between carbon disulfide, methylamine, and 3,4-dimethoxyaniline. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow to brown liquid that is highly soluble in water.
科学研究应用
Methyl (3,4-dimethoxyphenyl)dithiocarbamate has been extensively studied for its pesticidal properties and its potential impact on human health and the environment. Scientific research has focused on the effectiveness of this compound as a soil fumigant, its persistence in the soil, and its potential for leaching into groundwater. Studies have also been conducted to evaluate the impact of this compound on non-target organisms such as earthworms, beneficial insects, and soil microorganisms.
属性
IUPAC Name |
methyl N-(3,4-dimethoxyphenyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-12-8-5-4-7(6-9(8)13-2)11-10(14)15-3/h4-6H,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMUREXLSZHDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

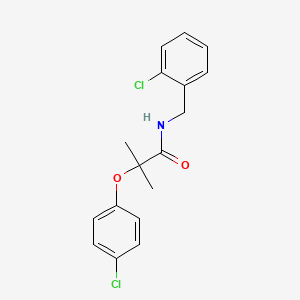
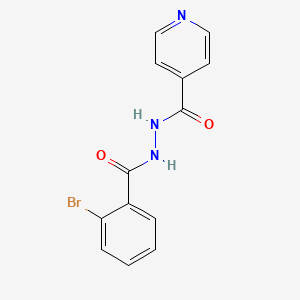
![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)
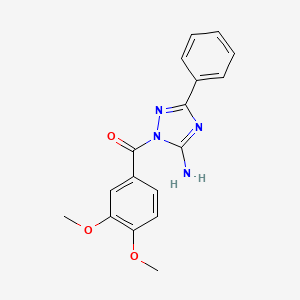
![ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)

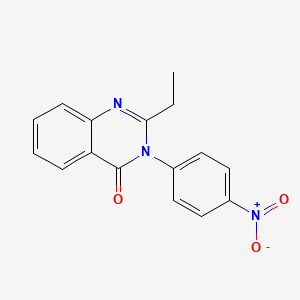

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)


